molecular formula C11H24O2 B1588058 2,2-Dibutylpropane-1,3-diol CAS No. 24765-57-9

2,2-Dibutylpropane-1,3-diol

Cat. No. B1588058
CAS RN: 24765-57-9
M. Wt: 188.31 g/mol
InChI Key: OJMJOSRCBAXSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3-propanediol, also known as Neopentylglycol, is an organic chemical compound. It is used in the synthesis of polyesters, paints, lubricants, and plasticizers. When used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water .


Synthesis Analysis

Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-1,3-propanediol is C5H12O2. It has a molar mass of 104.148 g/mol .


Chemical Reactions Analysis

2,2-Dimethyl-1,3-propanediol may generate toxic gases in combination with alkali metals, nitrides, and strong reducing agents. It reacts with inorganic acids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

2,2-Dimethyl-1,3-propanediol is a white crystalline solid with a melting point of 129.13 °C and a boiling point of 208 °C. It is soluble in water and very soluble in ethanol and diethyl ether .

Scientific Research Applications

1. Biological Production and Recovery

2,2-Dibutylpropane-1,3-diol, as a diol, shares similarities with other diols like 1,3-propanediol and 2,3-butanediol in terms of biological production and recovery. The microbial production of such diols from renewable materials is a significant area of study. These diols are considered platform chemicals due to their potential in green chemistry. Challenges in their production include the separation and purification from fermentation broths, which account for a significant portion of production costs. Improvements in yield, purity, and energy consumption in the recovery processes are areas of ongoing research (Xiu & Zeng, 2008); (Zeng & Sabra, 2011).

2. Interaction with Water and Ultrasonic Properties

Research on diols like 2,2-dibutylpropane-1,3-diol includes studies on their interaction with water and their ultrasonic properties. Studies have observed that diols can act as water-structure promoters, influencing the solvent structure. The hydrophobicity of the solute molecule, like diols, can effectively promote the water structure, a factor that can be important in various chemical and biological processes (Nishikawa, Nakayama, & Nakao, 1988).

3. Catalytic Applications and Chemical Reactions

Diols, including 2,2-dibutylpropane-1,3-diol, find applications in catalysis and various chemical reactions. For instance, tetrabutylphosphonium bromide has been used for the dehydration of diols to dienes, showcasing the potential of diols in chemical transformations and the production of value-added chemicals. Such studies highlight the versatility of diols in synthetic chemistry and their potential for the development of new catalytic processes (Stalpaert, Cirujano, & Vos, 2017).

Safety And Hazards

2,2-Dimethyl-1,3-propanediol may be harmful by ingestion or skin absorption. It causes eye and skin irritation. Material is irritating to mucous membrane and upper respiratory tract .

Future Directions

While specific future directions for 2,2-Dimethyl-1,3-propanediol were not found, it’s worth noting that similar compounds like Neopentyl glycol have been reported to exhibit a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions .

properties

IUPAC Name

2,2-dibutylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJOSRCBAXSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399110
Record name 2,2-dibutylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibutylpropane-1,3-diol

CAS RN

24765-57-9
Record name 2,2-dibutylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibutylpropane-1,3-diol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dibutylpropane-1,3-diol
Reactant of Route 3
Reactant of Route 3
2,2-Dibutylpropane-1,3-diol
Reactant of Route 4
2,2-Dibutylpropane-1,3-diol
Reactant of Route 5
2,2-Dibutylpropane-1,3-diol
Reactant of Route 6
2,2-Dibutylpropane-1,3-diol

Citations

For This Compound
3
Citations
V Montano, MMB Wempe, SMH Does… - …, 2019 - ACS Publications
In this work, we propose the use of regular branching of polyurethanes as a way to regulate chain dynamics and govern crystallization in highly dense hydrogen-bonded systems. As a …
Number of citations: 15 pubs.acs.org
KN Shivananda, I Cohen, E Borzin… - Advanced Functional …, 2012 - Wiley Online Library
Sequence‐independent or “click” chemistry is applied for the preparation of a series of novel and structurally similar π‐conjugated oligomers. The new oligomers are prepared using …
Number of citations: 13 onlinelibrary.wiley.com
F González, P Tiemblo, M Hoyos - Applied Sciences, 2019 - mdpi.com
Composite materials of conjugated polymers/cellulose were fabricated by incorporating different polythiophene-derivative polymers: Poly(3,4-ethylenedioxythiophene) (PEDOT) and an …
Number of citations: 9 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.